

6-Hydroxyisoquinoline-3-carboxylic Acid: Technical Monograph & Application Guide

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Compound of Interest

Compound Name:	6-Hydroxyisoquinoline-3-carboxylic acid
CAS No.:	850305-96-3
Cat. No.:	B3288068

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Executive Summary

6-Hydroxyisoquinoline-3-carboxylic acid is a specialized heterocyclic building block and a privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, a class of drugs used to treat renal anemia (e.g., Roxadustat analogs). Its structure mimics the 2-oxoglutarate cofactor required by iron-dependent dioxygenases, allowing it to chelate the active site Fe(II) and competitively inhibit the enzyme.

Beyond HIF stabilization, this compound is the fully aromatic oxidation product of 6-hydroxy-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a conformationally restricted analogue of phenylalanine/tyrosine used in peptidomimetics to probe receptor selectivity (e.g., opioid receptors).

Physicochemical Profile

The following data characterizes the pure compound in its solid state.

Property	Value	Notes
Appearance	Yellow Solid	Characteristic of conjugated hydroxy-isoquinolines [1].
Melting Point	>250 °C (decomp.)[1]	High lattice energy due to zwitterionic potential.
Solubility	DMSO, MeOH (mod.), dil. Base	Poor solubility in water/DCM due to π -stacking.
pKa (Acid)	~3.5 (Predicted)	Carboxylic acid moiety.
pKa (Base)	~9.5 (Predicted)	Phenolic hydroxyl.
LogP	~1.3	Lipophilic enough for membrane permeability if esterified.
UV/Vis	λ_{max} ~230, 330 nm	Extended conjugation compared to tetrahydro-analogs.

Synthetic Methodology

The most robust synthesis of **6-hydroxyisoquinoline-3-carboxylic acid** involves the oxidative aromatization of its tetrahydro- precursor. This approach allows for the retention of regiochemistry established during the cyclization of m-tyrosine.

Retrosynthetic Analysis

The target molecule is accessed via DDQ-mediated oxidation of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which is itself derived from L-m-Tyrosine via a Pictet-Spengler cyclization.

Detailed Protocol (Step-by-Step)

Step 1: Pictet-Spengler Cyclization

- Reagents: L-m-Tyrosine, Formaldehyde (37% aq), HCl.

- Mechanism: Electrophilic aromatic substitution.[2] The hydroxyl group at the meta position of phenylalanine directs cyclization to the para position (C-6), yielding the 6-hydroxy-Tic core.
- Procedure: Dissolve m-tyrosine in dilute HCl. Add formaldehyde and heat to 60°C for 4 hours. Precipitate the product by adjusting pH to 6.

Step 2: Esterification (Protection)

- Rationale: The zwitterionic amino acid is difficult to oxidize cleanly. Esterification improves solubility in organic solvents required for the oxidation step.
- Reagents: SOCl₂, dry Methanol.[1]
- Procedure: Reflux the crude tetrahydro-acid in MeOH/SOCl₂ for 12 hours. Evaporate to yield Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

Step 3: Oxidative Aromatization (Key Step)

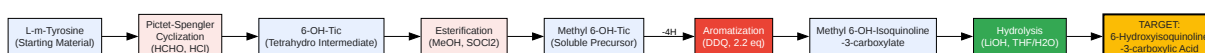
- Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (DCM) or Dioxane.
- Protocol [Based on Ref 1]:
 - Suspend the methyl ester (1.0 eq) in dry DCM/Dioxane (10 mL/g).
 - Add DDQ (2.2 eq) portion-wise at 0°C.
 - Allow to warm to Room Temperature (RT) and stir for 4–6 hours. The reaction turns dark.
 - Workup: Filter off the precipitated DDQ-H₂ (hydroquinone). Wash the filtrate with sat. NaHCO₃ to remove residual acidic byproducts. Dry (Na₂SO₄) and concentrate.[3]
 - Yield: Typically 50–60% of the aromatic ester.

Step 4: Hydrolysis to Target Acid

- Reagents: LiOH (3.0 eq), THF/Water (3:1).
- Protocol:

- Dissolve the aromatic ester in THF/Water.
- Add LiOH and stir at RT for 2 hours (monitoring by TLC).
- Acidify carefully with 1M HCl to pH 3–4.
- The yellow solid precipitates. Filter, wash with cold water, and dry.
- Final Yield: ~90% for the hydrolysis step.

Synthesis Workflow Diagram



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Caption: Synthetic route from m-Tyrosine to **6-Hydroxyisoquinoline-3-carboxylic acid** via DDQ oxidation.

Medicinal Chemistry Applications

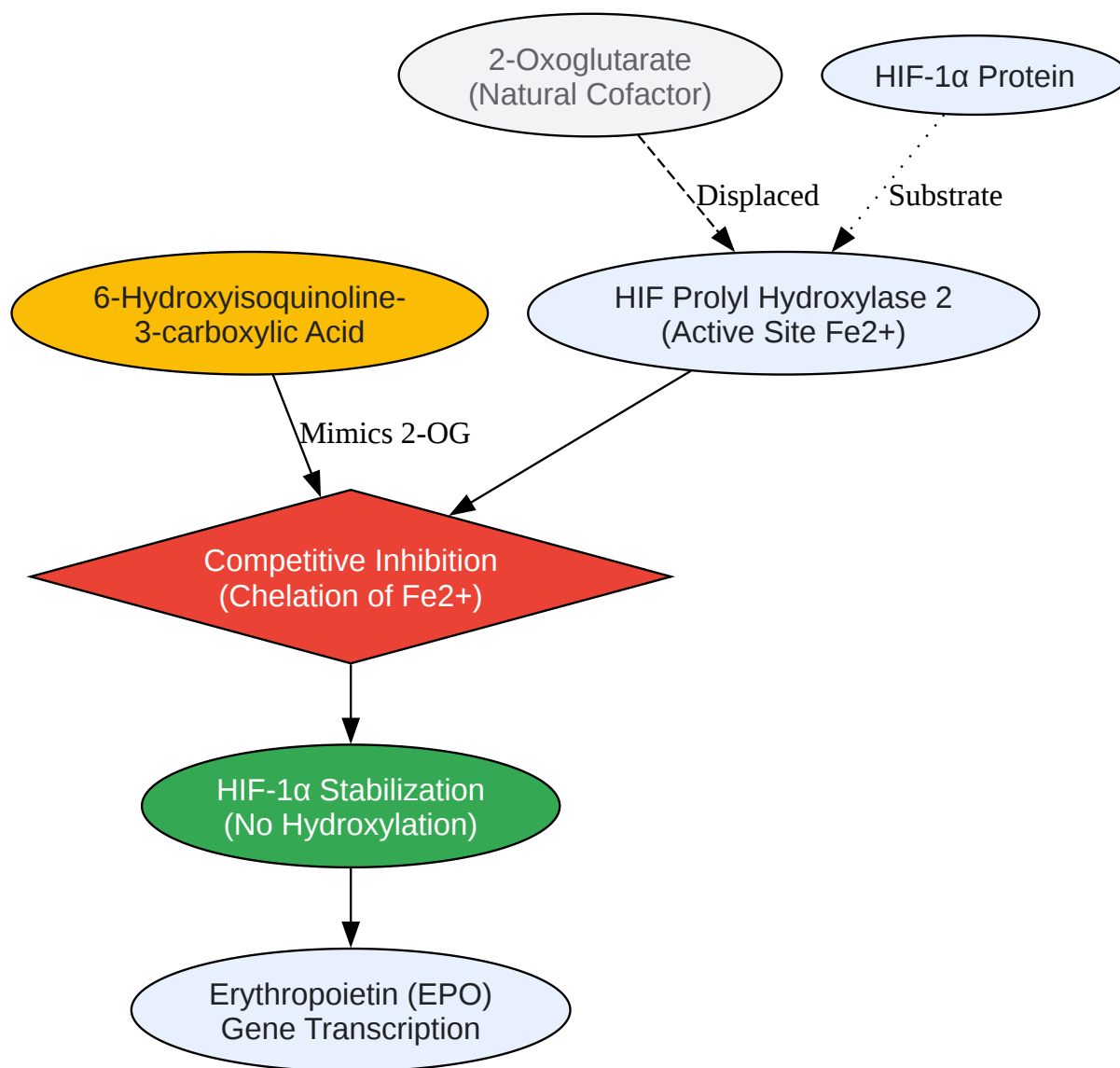
HIF Prolyl Hydroxylase (PHD) Inhibition

The 3-carboxylic acid moiety on the isoquinoline ring, combined with the nitrogen lone pair, creates a bidentate ligand system capable of chelating the active site Iron (Fe^{2+}) in 2-oxoglutarate-dependent dioxygenases.

- Mechanism: The compound mimics 2-oxoglutarate (2-OG).
- Binding Mode: The carboxylic acid binds the metal in a monodentate or bidentate fashion, while the isoquinoline nitrogen coordinates to the iron, displacing the water molecule required for oxygen activation.
- Result: Stabilization of HIF-1 α , leading to increased erythropoietin (EPO) production.
- Relevance: This scaffold is structurally homologous to FG-2216 (IOX3), which uses a 1-chloro-4-hydroxyisoquinoline core. The 6-hydroxy isomer (CAS 850305-96-3) offers a

different vector for extending the molecule into the hydrophobic pocket of the PHD enzyme.

Mechanism of Action Diagram



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Caption: Competitive inhibition of PHD2 by the isoquinoline scaffold, preventing HIF-1α degradation.

Analytical Validation

To confirm the identity of CAS 850305-96-3 synthesized via the above route, the following NMR signals are diagnostic (in DMSO-d₆) [1]:

- Aromatic Protons:
 - Singlet at ~9.04 ppm (H-1, most deshielded due to proximity to N).
 - Singlet at ~8.37 ppm (H-4).
 - Doublet at ~8.01 ppm (H-8).
 - Doublet/Multiplet at ~7.2–7.3 ppm (H-5, H-7).
- Hydroxyl: Broad singlet, exchangeable with D₂O.
- Carbonyl: ~167 ppm (COOH).

Safety and Handling

- Hazard Class: Irritant (Skin/Eye).
- GHS Label: Warning.[4]
- Storage: Store at -20°C. The compound is stable in solid form but may decarboxylate at temperatures >200°C. Protect from light, as hydroxyisoquinolines can undergo photo-oxidation over long periods.

References

- Royal Society of Chemistry (RSC). Supporting Information: Synthesis of **6-Hydroxyisoquinoline-3-carboxylic acid** (Compound 36). Retrieved from [\[Link\]](#)
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